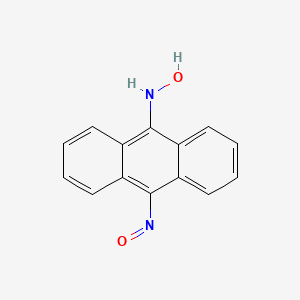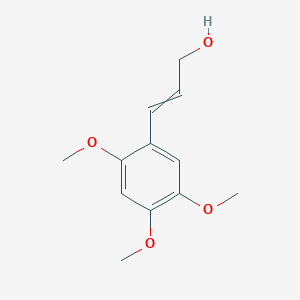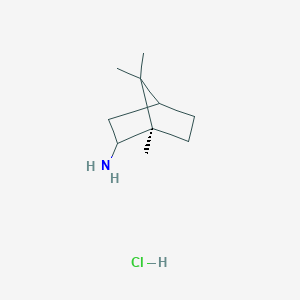![molecular formula C18H17N5O3S2 B14800734 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14800734.png)
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a complex organic compound that features a unique combination of functional groups, including a phenylsulfonyl group, a tetrahydrofuran ring, and a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thienopyrimidine derivative and an azide compound under thermal or catalytic conditions.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the core structure using a phenylsulfonyl chloride reagent in the presence of a base such as triethylamine.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be accomplished through a nucleophilic substitution reaction using a tetrahydrofuran-2-ylmethyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the tetrahydrofuran ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated or modified tetrahydrofuran derivatives.
Substitution: Various substituted thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-d]pyrimidin-5-amine
- 3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine
Uniqueness
3-(phenylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural features allow for a wide range of chemical modifications and biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17N5O3S2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
10-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
InChI |
InChI=1S/C18H17N5O3S2/c24-28(25,13-6-2-1-3-7-13)18-17-20-16(19-11-12-5-4-9-26-12)15-14(8-10-27-15)23(17)22-21-18/h1-3,6-8,10,12H,4-5,9,11H2,(H,19,20) |
InChI Key |
VFPSHYIQSHKAFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-4-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14800666.png)
![4-{2-[(5-bromofuran-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14800681.png)
![2H-Indazole, 5-[(1-methylcyclopropyl)oxy]-2-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14800689.png)
![(5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B14800697.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14800708.png)


![tert-Butyl (4aS,7aS)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B14800727.png)



![2-nitro-N-[(4-nitrophenyl)carbamothioyl]benzamide](/img/structure/B14800752.png)

![Pyrrolidine, 1-[2-[4-[(1E)-1-(4-iodophenyl)-2-phenyl-1-buten-1-yl]phenoxy]ethyl]-](/img/structure/B14800760.png)
